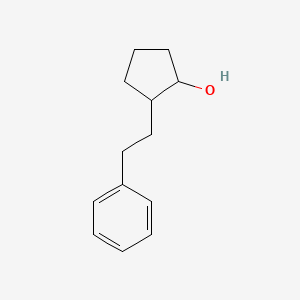

2-(2-Phenylethyl)cyclopentan-1-ol

描述

Structure

3D Structure

属性

分子式 |

C13H18O |

|---|---|

分子量 |

190.28 g/mol |

IUPAC 名称 |

2-(2-phenylethyl)cyclopentan-1-ol |

InChI |

InChI=1S/C13H18O/c14-13-8-4-7-12(13)10-9-11-5-2-1-3-6-11/h1-3,5-6,12-14H,4,7-10H2 |

InChI 键 |

TVRAPNCDYRTYRL-UHFFFAOYSA-N |

规范 SMILES |

C1CC(C(C1)O)CCC2=CC=CC=C2 |

产品来源 |

United States |

Synthetic Methodologies for 2 2 Phenylethyl Cyclopentan 1 Ol

Foundational Reaction Pathways for Cyclopentanol (B49286) Scaffold Construction

The synthesis of a substituted cyclopentanol such as 2-(2-phenylethyl)cyclopentan-1-ol relies on the strategic construction of the five-membered ring, the installation of the hydroxyl group, and the controlled addition of the phenylethyl side chain.

Cyclization Strategies for the Cyclopentane (B165970) Core

The formation of the cyclopentane ring is a cornerstone of many natural product and materials syntheses. nih.gov A variety of robust methods are available, with the choice often depending on the desired substitution pattern and the availability of starting materials.

[3+2] Cycloaddition Reactions: These reactions are among the most powerful methods for constructing five-membered rings. A common approach involves the reaction of a three-carbon component (a 1,3-dipole or its equivalent) with a two-carbon component (an alkene or alkyne). For instance, donor-acceptor (D-A) cyclopropanes can serve as 1,3-dipole synthons, reacting with alkenes under Lewis acid catalysis to form substituted cyclopentanes. frontiersin.orgorganic-chemistry.orgresearchgate.netrsc.org A hypothetical route to the target scaffold could involve the cycloaddition of a phenylethyl-substituted alkene with a suitable C3 synthon.

Ring-Closing Metathesis (RCM): RCM has become a staple in cyclic chemistry, utilizing ruthenium or molybdenum catalysts to form cyclic olefins from acyclic dienes. nih.govorganic-chemistry.org A precursor diene, strategically containing the phenylethyl group, could be cyclized to form a cyclopentene (B43876), which can then be further functionalized.

Intramolecular Reactions: The cyclization of a linear precursor is a common strategy. Methods include:

Aldol (B89426) Condensation: An intramolecular aldol reaction of a 1,6-dicarbonyl compound can effectively form a five-membered ring, yielding a cyclopentenone intermediate.

Michael Addition: Intramolecular conjugate addition is another powerful tool. For example, a substrate containing both a nucleophilic enolate and a Michael acceptor can cyclize to form a cyclopentane derivative. beilstein-journals.org

Radical Cyclization: Radical-mediated cyclization of haloalkenes provides a mild and efficient route to cyclopentane rings.

The table below summarizes key characteristics of these foundational cyclization strategies.

| Strategy | Key Reactants | Typical Catalyst/Reagent | Primary Product | Reference |

| [3+2] Cycloaddition | Donor-Acceptor Cyclopropane + Alkene | Lewis Acid (e.g., InBr₃, Ti(salen)) | Substituted Cyclopentane | organic-chemistry.orgrsc.org |

| Ring-Closing Metathesis | Acyclic Diene | Grubbs or Schrock Catalyst (Ru/Mo-based) | Cyclopentene | nih.govorganic-chemistry.org |

| Intramolecular Aldol | 1,6-Dicarbonyl Compound | Acid or Base | Cyclopentenone | baranlab.org |

| Intramolecular Michael | Enolate + α,β-Unsaturated System | Base (e.g., NaH, LDA) | Substituted Cyclopentanone (B42830) | beilstein-journals.org |

Functional Group Interconversions Leading to the Hydroxyl Moiety

Functional group interconversions (FGIs) are essential reactions that transform one functional group into another, forming the basis of retrosynthetic analysis. imperial.ac.uknumberanalytics.com Once the cyclopentane ring, likely as a ketone (cyclopentanone) or alkene (cyclopentene), is formed, a subsequent FGI is required to introduce the hydroxyl group of the target alcohol.

Reduction of Cyclopentanones: The most direct route to a cyclopentanol is the reduction of the corresponding cyclopentanone. A variety of reducing agents can accomplish this transformation, with the choice influencing stereoselectivity.

Hydride Reagents: Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common, effective reagents for reducing ketones to alcohols. imperial.ac.uk

Catalytic Hydrogenation: Hydrogen gas with a metal catalyst (e.g., Pt, Pd, Ni) can also be employed for the reduction.

Hydration of Cyclopentenes: If the cyclization strategy yields a cyclopentene, the hydroxyl group can be installed via hydration of the double bond. Common methods include acid-catalyzed hydration or oxymercuration-demercuration, the latter of which typically proceeds without rearrangement.

Stereocontrolled Introduction of the Phenylethyl Side Chain

The placement of the 2-phenylethyl group relative to the hydroxyl group is critical for the final structure. This can be achieved either before or after ring formation, and stereocontrol is a key consideration. acs.org

Conjugate Addition: A highly effective method involves the 1,4-conjugate addition (Michael addition) of a phenylethyl nucleophile to a cyclopentenone. Organocuprates, such as lithium diphenyl(phenylethyl)cuprate, are excellent reagents for this purpose. This approach establishes the C-C bond at the 2-position relative to the eventual alcohol.

Alkylation of Enolates: A pre-formed cyclopentanone can be deprotonated to form an enolate, which is then alkylated with a phenylethyl halide (e.g., phenylethyl bromide). Controlling the regioselectivity and stereoselectivity of this alkylation can be challenging but is a well-established technique.

Incorporation Before Cyclization: The phenylethyl moiety can be incorporated into the acyclic precursor prior to the ring-forming reaction. For instance, in an RCM approach, one of the olefin partners in the diene would already contain the phenylethyl group. This strategy fixes the position of the side chain from the outset.

Stereoselective Synthesis of this compound

The target molecule has two stereocenters (at C1 and C2 of the cyclopentane ring), meaning it can exist as four possible stereoisomers. Stereoselective synthesis aims to produce a single desired isomer in high purity. This is achieved through asymmetric catalysis or the use of chiral auxiliaries. wikipedia.orguclm.es

Asymmetric Catalysis in Cyclopentanol Synthesis

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. uclm.esfrontiersin.org This is a highly efficient and atom-economical approach.

Asymmetric Hydrogenation: The reduction of a 2-(2-phenylethyl)cyclopent-2-en-1-one intermediate can be performed using a chiral catalyst, such as a Noyori-type ruthenium-BINAP complex. This can set the stereochemistry of both the hydroxyl group and the adjacent carbon in a single step, a process known as dynamic kinetic resolution.

Catalytic Asymmetric Conjugate Addition: The Michael addition of a nucleophile to cyclopentenone can be rendered asymmetric using a chiral catalyst. For example, a chiral copper-phosphine complex could be used to add a phenylethyl Grignard reagent to cyclopentenone, establishing the stereocenter at C2 with high enantioselectivity.

Organocatalysis: Chiral secondary amines, such as proline derivatives, can catalyze asymmetric Michael additions to α,β-unsaturated aldehydes and ketones. nih.gov A cascade reaction involving an asymmetric Michael addition followed by an intramolecular aldol cyclization could construct the chiral cyclopentanone core in one pot. nih.govnih.gov

The table below presents examples of catalytic systems used in the asymmetric synthesis of substituted cyclopentanes.

| Reaction Type | Catalyst System | Substrate Type | Key Outcome | Reference |

| [3+2] Cycloaddition | InBr₃ / EtAlCl₂ | Donor-Acceptor Cyclopropane + Ketene | Excellent chirality transfer (>90% ee) | rsc.org |

| Michael/Benzoin Cascade | Secondary Amine / N-Heterocyclic Carbene | 1,3-Dicarbonyl + α,β-Unsaturated Aldehyde | High enantioselectivity | nih.gov |

| Conjugate Addition | Chiral Thiourea Catalyst | Alkylidene Oxindole + Nitroketone | Excellent enantioselectivities | nih.gov |

| Annulation | NHC / Ti(OiPr)₄ | Enals + Unsaturated Ketoesters | Excellent diastereo- and enantioselectivity | nih.gov |

Chiral Auxiliary-Mediated Diastereocontrol Approaches

A chiral auxiliary is a stereogenic compound that is temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgwikiwand.com After the desired transformation, the auxiliary is cleaved and can often be recovered.

Evans Oxazolidinone Auxiliaries: Evans auxiliaries are widely used for controlling stereochemistry in alkylation and aldol reactions. wikiwand.com A substrate could be designed where an Evans auxiliary attached to an acyclic precursor directs the diastereoselective formation of one or more stereocenters before cyclization.

Camphorsultam Auxiliaries: Similar to oxazolidinones, camphorsultams are effective chiral auxiliaries. They can be appended to a molecule to direct facial selectivity in reactions like Diels-Alder cycloadditions or conjugate additions.

Pseudoephedrine Amides: Amides derived from pseudoephedrine can be enolized and alkylated with high diastereoselectivity. wikipedia.org One could envision attaching a pseudoephedrine auxiliary to a precursor, performing a diastereoselective alkylation with a phenylethyl halide, and then carrying the molecule forward to the cyclization and final alcohol formation steps.

The general workflow for a chiral auxiliary-mediated synthesis involves covalently attaching the auxiliary to the starting material, performing the diastereoselective reaction, and finally removing the auxiliary to yield the enantiomerically enriched product. wikipedia.org This method offers predictability and high levels of stereocontrol, making it a powerful alternative to asymmetric catalysis.

Chemoenzymatic and Biocatalytic Routes for Enantiopure Compounds

The demand for enantiomerically pure pharmaceuticals has driven the development of chemoenzymatic and biocatalytic approaches. nih.gov These methods utilize the high selectivity of enzymes to achieve transformations that are often challenging to accomplish with traditional chemical synthesis. nih.gov

Biocatalysis offers several advantages, including high enantioselectivity and regioselectivity under mild reaction conditions, which minimizes issues like isomerization and rearrangement. nih.gov For the synthesis of chiral alcohols, enzymes such as alcohol dehydrogenases, lipases, and monooxygenases are commonly employed. nih.govrsc.org For instance, lipases can be used in the kinetic resolution of racemic alcohols or their corresponding esters. A notable example is the use of Candida antarctica lipase (B570770) B (CAL-B) for the resolution of (1R,2R)-2-(allyloxy)cyclopentanol, achieving an enantiomeric excess (ee) of over 99%. rsc.org

Enzymatic cascades, which involve multiple sequential enzymatic reactions in a single pot, are particularly powerful for synthesizing complex chiral molecules from simple starting materials. researchgate.nethims-biocat.eu These cascades can be designed to be redox-neutral, increasing efficiency and reducing waste. hims-biocat.eu For example, a multi-enzyme pathway can convert L-phenylalanine into enantiomerically pure 1,2-amino alcohols, demonstrating the potential for creating chiral building blocks relevant to the synthesis of substituted cyclopentanols. hims-biocat.eu

| Enzyme/Biocatalyst | Reaction Type | Substrate Scope | Key Advantages | Reference |

| Lipases (e.g., CAL-B) | Kinetic Resolution | Racemic alcohols and esters | High enantioselectivity (>99% ee) | rsc.org |

| Alcohol Dehydrogenases | Asymmetric Reduction | Ketones | High enantioselectivity, mild conditions | hims-biocat.eu |

| Monooxygenases | Asymmetric Oxidation | Sulfides, Alkenes | Access to chiral sulfoxides and epoxides | researchgate.net |

| Multi-enzyme Cascades | Sequential Transformations | Simple achiral precursors | High atom economy, reduced workup | researchgate.nethims-biocat.eu |

Control of Relative and Absolute Stereochemistry in Phenylethylcyclopentanols

Achieving precise control over both the relative and absolute stereochemistry is a central challenge in the synthesis of this compound. rijournals.com The spatial arrangement of the phenylethyl group and the hydroxyl group on the cyclopentane ring significantly influences the molecule's properties. rijournals.comresearchgate.net

Asymmetric synthesis is a cornerstone for establishing absolute stereochemistry. rijournals.com This can be achieved through the use of chiral auxiliaries, chiral catalysts, or chiral reagents. researchgate.net For instance, a torquoselective Nazarov reaction controlled by an oxazolidinone auxiliary has been used to synthesize enantiomerically enriched cyclopentenones, which are precursors to substituted cyclopentanols. nih.gov

The control of relative stereochemistry (diastereoselectivity) is often governed by the reaction mechanism and the steric and electronic properties of the reactants and reagents. In the reduction of a 2-substituted cyclopentanone, the stereochemical outcome (cis or trans) is influenced by the reducing agent and the directing effects of the existing substituent. For example, the addition of organometallic reagents to 3-diethoxyphosphoryldihydropyran-4-ones occurs with high stereoselectivity, preferentially via an axial attack to yield the trans product. nih.gov

Advanced and Emerging Synthetic Approaches

Modern organic synthesis continually evolves, offering new tools and strategies for the construction of complex molecules.

Tandem Reactions and Cascade Sequences for Complex Cycloalcohols

Tandem or cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, offer significant advantages in terms of efficiency, atom economy, and reduced waste. nih.gov20.210.105rsc.org These reactions can rapidly build molecular complexity from simple starting materials. nih.gov

A powerful example is the tandem oxidation process, where an alcohol is oxidized to an aldehyde, which is then trapped in situ by a nucleophile. rsc.org In the context of this compound synthesis, a tandem reaction could involve the oxidation of a suitable precursor followed by an intramolecular cyclization. Another approach involves a titanium complex that catalyzes both an asymmetric addition and a subsequent diastereoselective epoxidation in a tandem sequence, creating three contiguous stereocenters with high control. nih.gov Ruthenium(II) complexes have also been shown to catalyze the β-alkylation of secondary alcohols with primary alcohols in a one-pot dehydrogenative carbon-carbon bond formation. nih.gov

Application of Olefin Cycloaddition and Rearrangement Chemistry

Olefin cycloaddition reactions are fundamental transformations for constructing cyclic systems. acs.org The [2+2] photocycloaddition of olefins can be a powerful tool for synthesizing cyclobutanes, which can then be further elaborated. acs.org For cyclopentane ring formation, [3+2] cycloaddition reactions are particularly relevant. For example, a cobalt-catalyzed diastereoselective reductive [3+2] cycloaddition of allenes and enones yields cyclopentanols in good yields. organic-chemistry.org

Rearrangement reactions provide another avenue for constructing or modifying the cyclopentane core. libretexts.org The Claisen rearrangement, a nih.govnih.gov-sigmatropic rearrangement of an allyl vinyl ether, can be used to form γ,δ-unsaturated carbonyl compounds, which can be precursors to cyclopentanols. organic-chemistry.org The Beckmann rearrangement, which converts an oxime into an amide, has been employed in a desymmetrization/rearrangement strategy to construct chiral aminoketones, highlighting its utility in complex synthesis. nih.gov

| Reaction Type | Key Transformation | Catalyst/Reagent | Application in Cyclopentanol Synthesis | Reference |

| [3+2] Cycloaddition | Allene + Enone → Cyclopentanol | CoI₂(dppe)/Zn/ZnI₂ | Direct formation of substituted cyclopentanols | organic-chemistry.org |

| Claisen Rearrangement | Allyl vinyl ether → γ,δ-Unsaturated carbonyl | Thermal or Lewis acid | Precursor to functionalized cyclopentanones | organic-chemistry.org |

| Beckmann Rearrangement | Ketone → Oxime → Amide/Lactam | Acid (e.g., H₂SO₄) | Enantioselective synthesis of cyclic aminoketone precursors | nih.govmasterorganicchemistry.com |

Advanced Reductive Methodologies for Carbonyl Derivatives (e.g., Hydrogen Transfer Reactions)

The reduction of the corresponding ketone, 2-(2-phenylethyl)cyclopentan-1-one (B1278228), is a direct route to the target alcohol. Advanced reductive methodologies offer high selectivity and efficiency. Transfer hydrogenation is a valuable alternative to using molecular hydrogen, employing a hydrogen donor molecule like an alcohol or formic acid. mdpi.comnih.gov This method can be performed under mild conditions and can be rendered asymmetric through the use of chiral catalysts, providing enantiomerically enriched alcohols. mdpi.com For instance, ruthenium catalysts with chiral ligands are effective for the asymmetric transfer hydrogenation of ketones. mdpi.com

Another innovative approach is the use of an iridium electron storage catalyst that utilizes H₂ as the electron source for reductive cyclopropanation, avoiding traditional metal waste. nih.gov While this specific application is for cyclopropanation, the underlying principle of using H₂ as a clean reductant source is applicable to other reductive transformations.

Strategic Use of Organometallic Reagents in Cyclopentanol Functionalization

Organometallic reagents are indispensable for carbon-carbon bond formation in organic synthesis. msu.edulibretexts.org Grignard reagents and organolithium compounds are classic examples that react with carbonyl compounds to form alcohols. youtube.com In the synthesis of this compound, a key step could involve the addition of a phenylethyl Grignard or organolithium reagent to cyclopentanone.

Modern organometallic chemistry offers more sophisticated reagents with enhanced functional group tolerance. nih.gov Polyfunctional zinc and magnesium organometallics can be prepared and used in the presence of various functional groups, allowing for more complex synthetic strategies. nih.gov The use of chiral ligands with organometallic reagents can induce enantioselectivity in the addition to carbonyls. Furthermore, palladium-catalyzed reactions, such as the allylic substitution of cyclopentene derivatives, provide powerful methods for introducing substituents with stereocontrol. acs.org

Green Chemistry Principles in this compound Synthesis

Solvent Minimization and Implementation of Alternative Reaction Media

A primary focus of green chemistry is the reduction or replacement of hazardous organic solvents. nih.govnih.gov In the synthesis of cycloalcohols like this compound, researchers are exploring solvent-free reaction conditions and the use of greener alternatives. researchgate.net For instance, the use of water as a solvent in various organic reactions, including those for synthesizing heterocyclic compounds, has proven effective in minimizing hazardous waste. researchgate.netresearchgate.net Another approach is "grindstone chemistry," a solvent-free method where solid reactants are ground together, which can significantly reduce solvent usage and energy requirements. researchgate.net The selection of a solvent is critical, as it constitutes a major part of the chemical waste in manufacturing processes. beilstein-journals.org The ideal green solvent is one that is non-toxic, readily available, and has a minimal environmental impact. nih.gov Research into alternative solvents like cyclopentyl methyl ether (CPME) has shown promise, offering more environmentally benign options compared to traditional solvents like toluene. beilstein-journals.org

| Solvent Property | Conventional Solvents (e.g., Toluene, Dichloromethane) | Green Alternatives (e.g., Water, CPME) |

| Toxicity | Often high, posing health and environmental risks. | Generally low to non-toxic. |

| Environmental Impact | Can contribute to air and water pollution. | Minimal environmental footprint. |

| Disposal | Requires specialized and costly disposal methods. | Simpler and less expensive disposal. |

| Source | Typically derived from petrochemicals. | Can be from renewable resources (e.g., water). |

Catalytic Efficiency and Enhanced Atom Economy

Catalysis plays a pivotal role in green chemistry by enabling reactions to proceed with higher efficiency and selectivity, thereby improving atom economy. buecher.dejocpr.com Atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. jocpr.comnih.gov Addition reactions are inherently more atom-economical as they involve the combination of all reactant atoms into the product. jocpr.comrsc.org

In the context of synthesizing cycloalcohols, the use of efficient catalysts can minimize the formation of by-products and waste. researchgate.net For example, catalytic hydrogenation using transition metals like platinum, palladium, or nickel offers a versatile and environmentally friendly method for various transformations. jocpr.com The development of new catalytic systems, such as those that can be recycled and reused, further enhances the sustainability of the process. buecher.de The goal is to achieve a high percentage of atom economy, ideally approaching 100%, which signifies that almost all the atoms of the reactants have been converted into the desired product with minimal waste. jocpr.comresearchgate.net

| Reaction Type | Description | Atom Economy |

| Addition | Reactants combine to form a single product. | High (often 100%) |

| Substitution | Part of one molecule is replaced by another atom or group. | Lower |

| Elimination | A molecule loses atoms or groups of atoms. | Lower |

Biotransformations and Sustainable Synthesis Pathways

Biotransformations, which utilize enzymes or whole microbial cells as catalysts, are emerging as a powerful tool for the sustainable synthesis of complex molecules like this compound. These biological systems often operate under mild conditions (neutral pH and atmospheric temperature) and can exhibit high chemo-, regio-, and stereoselectivity, which is often difficult to achieve with traditional chemical methods. researchgate.net The use of biocatalysts can lead to cleaner and more efficient processes with reduced by-product formation.

Continuous Flow Chemistry for Scalable Synthesis of Cycloalcohols

Continuous flow chemistry has emerged as a superior alternative to traditional batch processing for the synthesis of organic compounds, including cycloalcohols. azolifesciences.comunito.it This technology offers significant advantages in terms of safety, efficiency, and scalability. azolifesciences.combeilstein-journals.org

Microreactor Design and Application in Phenylethylcyclopentanol Synthesis

At the heart of continuous flow chemistry are microreactors, which are small-scale reactors with microchannel networks. mdpi.com These reactors provide a high surface-area-to-volume ratio, leading to enhanced heat and mass transfer. unito.itnih.gov This precise control over reaction parameters such as temperature, pressure, and reaction time allows for the optimization of reaction conditions, leading to higher yields and selectivities. azolifesciences.com Microreactors can be fabricated from materials like silicon, glass, and polymers and can be designed in various configurations to suit specific reactions. mdpi.com For the synthesis of phenylethylcyclopentanol, a microreactor could be designed to facilitate the efficient mixing of reactants and precise temperature control, potentially leading to a more streamlined and efficient process.

| Feature | Batch Reactor | Microreactor (Continuous Flow) |

| Heat Transfer | Often inefficient, leading to temperature gradients. | Excellent, due to high surface-area-to-volume ratio. unito.it |

| Mass Transfer | Can be limited, affecting reaction rates. | Efficient, promoting faster reactions. beilstein-journals.org |

| Safety | Handling of large volumes of hazardous materials can be risky. | Smaller reaction volumes enhance safety. beilstein-journals.org |

| Scalability | Scaling up can be challenging and may require process redesign. | Scalability is achieved by running multiple reactors in parallel. azolifesciences.com |

| Control | Less precise control over reaction parameters. | Precise control over temperature, pressure, and time. azolifesciences.com |

Process Intensification and Enhanced Reaction Control in Flow Regimes

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. unito.itfrontiersin.org Continuous flow chemistry is a key enabling technology for process intensification. frontiersin.org By moving from batch to continuous flow, chemical syntheses can be significantly accelerated, leading to higher throughput and reduced production costs. unito.it The enhanced control over reaction conditions in flow reactors minimizes the formation of impurities and simplifies downstream purification processes. unito.it For the synthesis of cycloalcohols, this could mean a more rapid and efficient conversion of starting materials to the desired product. For instance, in the production of cyclohexanol, reactive distillation in a continuous process has been shown to be a more efficient and safer alternative to traditional batch methods. researchgate.net Similarly, the epoxidation of cyclohexene (B86901) to cyclohexene oxide is significantly faster in a continuous flow reactor compared to a batch process due to efficient mass transfer. beilstein-journals.org The ability to precisely control the residence time of reactants in the reactor is a key advantage of flow chemistry, allowing for the optimization of product yield and selectivity. rsc.org

Reaction Mechanisms and Mechanistic Investigations

Elucidation of Cyclopentanol (B49286) Ring Formation Mechanisms

The formation of the cyclopentanol ring, the core structure of 2-(2-phenylethyl)cyclopentan-1-ol, can be achieved through several synthetic strategies, each with its own mechanistic nuances. A common approach involves the cyclization of a linear precursor. For instance, an intramolecular aldol (B89426) condensation of a 1,6-dicarbonyl compound can lead to a cyclopentene (B43876) ring, which can then be reduced to the corresponding cyclopentanol.

Another powerful method is the ring expansion of a cyclobutylcarbinyl system. The treatment of a (cyclobutylmethyl)amine with nitrous acid can induce a Demjanov rearrangement, expanding the four-membered ring to a five-membered cyclopentyl system. thieme.de This process proceeds through a carbocation intermediate, where the migration of a carbon bond from the ring leads to the expansion.

Furthermore, intramolecular pinacol (B44631) coupling reactions of dicarbonyl compounds, catalyzed by reagents like samarium diiodide (SmI2), can form the cyclopentanol ring with high diastereoselectivity. organic-chemistry.org These reactions involve the generation of ketyl radicals which then couple to form the C-C bond of the ring.

The formation of five-membered rings can also be accomplished through intramolecular nucleophilic attack. For example, a hydroxyl group within a molecule can attack a carbon bearing a good leaving group, leading to the formation of a cyclic ether, such as tetrahydrofuran. youtube.com A similar intramolecular SN2 reaction can form a cyclopentane (B165970) ring.

Mechanistic Aspects of Phenylethyl Group Elaboration and Attachment

The phenylethyl group is a key substituent that defines the target molecule. Its attachment to the cyclopentane ring can be achieved through various methods, each with a distinct mechanism. One of the most common methods is the Grignard reaction. Phenylmagnesium bromide can react with ethylene (B1197577) oxide to produce 2-phenylethanol. wikipedia.org This alcohol can then be converted to a phenylethyl halide or another suitable electrophile for subsequent attachment to the cyclopentane ring.

Alternatively, a Friedel-Crafts reaction between benzene (B151609) and a suitable electrophile containing the cyclopentyl moiety can be employed. This reaction proceeds via an electrophilic aromatic substitution mechanism, where the cyclopentyl group is introduced onto the benzene ring.

The phenylethyl group can also be constructed stepwise on the cyclopentane ring. For instance, a phenyl group can be introduced via a Grignard reaction with a cyclopentanone (B42830) derivative, followed by the elaboration of the ethyl chain through standard organic transformations.

Rearrangement Processes in Cyclopentanol Chemistry (e.g., Semipinacol Rearrangements, Wagner-Meerwein Rearrangements)

Rearrangement reactions are pivotal in the synthesis and transformation of cyclopentanol derivatives, often providing pathways to structurally complex molecules.

Semipinacol Rearrangements: These rearrangements are particularly useful for constructing β-functionalized ketones and creating quaternary carbon centers. researchgate.netrsc.orgrsc.org The reaction involves a 1,2-migration of a carbon or hydrogen atom from an oxygen-containing carbon to an adjacent electrophilic carbon center, typically a carbocation. rsc.orgresearchgate.net This process is initiated by the formation of a carbocation, often from a 2-heterosubstituted alcohol or an epoxide. wikipedia.org The migration of an alkyl or aryl group is driven by the formation of a more stable carbocation and ultimately results in the formation of a carbonyl group. wikipedia.org The stereochemistry of the migrating group is often retained during the process. researchgate.net

Wagner-Meerwein Rearrangements: This class of carbocation 1,2-rearrangement involves the migration of a hydrogen, alkyl, or aryl group from one carbon to a neighboring carbocationic center. wikipedia.orgname-reaction.com This rearrangement is driven by the formation of a more stable carbocation. slideshare.netyoutube.com In the context of cyclopentanol chemistry, a Wagner-Meerwein rearrangement can lead to ring expansion or contraction, or the isomerization of the carbon skeleton. youtube.comyoutube.comyoutube.com For example, the dehydration of an alcohol can generate a carbocation, which then rearranges to a more stable carbocation before elimination to form an alkene. name-reaction.comslideshare.net The process is thermally allowed and proceeds with retention of stereochemistry. wikipedia.org

| Rearrangement Type | Driving Force | Key Intermediate | Typical Outcome |

| Semipinacol | Formation of a stable carbonyl group | Carbocation adjacent to an oxygen-bearing carbon | β-functionalized ketone, quaternary center |

| Wagner-Meerwein | Formation of a more stable carbocation | Carbocation | Isomerized carbon skeleton, ring expansion/contraction |

Detailed Analysis of Nucleophilic Substitution Mechanisms at the Cyclopentanol Core

The hydroxyl group of the cyclopentanol core can be a leaving group in nucleophilic substitution reactions, allowing for the introduction of various functional groups. The mechanism of these substitutions, either SN1 or SN2, is highly dependent on the reaction conditions and the structure of the substrate.

In the case of secondary alcohols like this compound, both SN1 and SN2 mechanisms can be operative. acs.org Under polar protic solvent conditions, an SN1 reaction may be favored, proceeding through a planar carbocation intermediate. This can lead to a mixture of stereoisomers. The stability of the secondary carbocation can also lead to rearrangement products. acs.org

To favor an SN2 reaction and achieve inversion of stereochemistry, the hydroxyl group is often converted into a better leaving group, such as a tosylate (-OTs). pearson.com The subsequent reaction with a nucleophile will then proceed via a backside attack, inverting the configuration at the carbon center.

The choice of nucleophile also plays a crucial role. Stronger, less hindered nucleophiles will favor an SN2 pathway, while weaker, bulkier nucleophiles may favor an SN1 reaction.

Characterization of Reaction Intermediates and Transition States

The elucidation of reaction mechanisms relies heavily on the characterization of transient species like reaction intermediates and transition states. In the context of the reactions discussed, several key intermediates are proposed.

Carbocations: Carbocations are central to both Wagner-Meerwein and semipinacol rearrangements. wikipedia.orgwikipedia.orgslideshare.net Their existence can be inferred from the observation of rearranged products and the stereochemical outcomes of the reactions. Spectroscopic techniques, such as NMR in superacid media, can sometimes be used to directly observe stable carbocations.

Epoxides: Epoxides can serve as precursors in semipinacol rearrangements. researchgate.netrsc.org Their intermediacy can be established by designing experiments where the epoxide is independently synthesized and subjected to the reaction conditions, yielding the same products.

Enolates: In ring-forming reactions like the intramolecular aldol condensation, enolates are key nucleophilic intermediates. youtube.com Their formation and reactivity are well-established in organic chemistry.

Transition States: While transition states cannot be isolated, their structures and energies can be investigated through computational chemistry (e.g., DFT calculations). researchgate.net These calculations can provide insights into the stereoselectivity of a reaction by comparing the energies of different diastereomeric transition states. Kinetic studies can also provide information about the composition of the transition state. researchgate.net

| Intermediate/Transition State | Associated Reaction(s) | Method of Characterization |

| Carbocation | Wagner-Meerwein, Semipinacol, SN1 | Product analysis, Spectroscopic observation (in some cases) |

| Epoxide | Semipinacol Rearrangement | Independent synthesis and reaction |

| Enolate | Aldol Condensation | Trapping experiments, Spectroscopic observation |

| Transition State | All reactions | Computational modeling, Kinetic studies |

Computational and Theoretical Studies of 2 2 Phenylethyl Cyclopentan 1 Ol

Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations

Quantum mechanical (QM) and Density Functional Theory (DFT) calculations are fundamental to understanding the electronic structure and energetics of 2-(2-phenylethyl)cyclopentan-1-ol. arxiv.org DFT, in particular, has become a widely used method for obtaining a balance between accuracy and computational cost, providing valuable predictions of molecular properties. arxiv.orgresearchgate.net

QM and DFT methods are instrumental in exploring the potential energy surfaces (PES) of chemical reactions involving this compound. arxiv.orgbyu.edu By mapping the PES, researchers can identify intermediates, transition states, and reaction pathways, providing a detailed mechanistic understanding of its formation and reactivity. arxiv.orgbyu.edunih.gov Manual exploration of these complex reaction mechanisms can be slow and prone to error due to the high dimensionality of the potential energy surfaces. arxiv.org However, computational approaches allow for a more systematic and efficient investigation. arxiv.org

For instance, in cycloaddition reactions, which could be relevant to the synthesis of the cyclopentane (B165970) ring, DFT calculations can elucidate whether a reaction proceeds through a concerted or a stepwise biradical pathway by comparing the energy barriers of the respective transition states. nih.gov Such calculations can also predict the stereoselectivity of reactions, which is crucial for a chiral molecule like this compound. nih.gov The study of reaction mechanisms often involves locating transition state structures, which is a key aspect of understanding and predicting chemical reactivity. researchgate.netmdpi.com

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter derived from DFT calculations that helps in understanding the chemical reactivity and kinetic stability of a molecule. researchgate.net

Table 1: Key Applications of QM/DFT in Reaction Pathway Analysis

| Application | Description | Relevant Concepts |

| Transition State Search | Identification of the highest energy point along the reaction coordinate, which determines the activation energy of a reaction. researchgate.netmdpi.com | Activation Energy, Reaction Kinetics |

| Intermediate Identification | Locating local minima on the potential energy surface, representing transient species formed during a reaction. arxiv.org | Reaction Mechanism, Stepwise Reactions |

| Reaction Path Following | Tracing the minimum energy path connecting reactants, transition states, and products. nih.gov | Intrinsic Reaction Coordinate (IRC) |

| Regio- and Stereoselectivity Prediction | Calculating the energy barriers for different possible reaction pathways to predict the major product. nih.gov | Kinetic vs. Thermodynamic Control |

This table provides a summary of how quantum mechanical and Density Functional Theory calculations are applied to study reaction pathways.

DFT and other QM methods are powerful tools for predicting various spectroscopic properties of molecules, which can then be compared with experimental data for structure verification and analysis. researchgate.netkbhgroup.in For instance, theoretical calculations can predict vibrational frequencies (IR and Raman spectra), electronic transitions (UV-Vis spectra), and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netkbhgroup.innih.gov

The accuracy of these predictions is often enhanced by using appropriate levels of theory and basis sets, and by considering environmental effects such as the solvent. nih.goviastate.edu For example, time-dependent DFT (TD-DFT) is commonly used to calculate electronic excitation energies and simulate UV-Vis spectra. kbhgroup.iniastate.edu By comparing computed spectra with experimental ones, researchers can confirm the structure of a synthesized compound or identify different conformers present in a sample. kbhgroup.inresearchgate.net This synergy between theoretical prediction and experimental observation is a cornerstone of modern chemical analysis. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for a system of atoms and molecules. mdpi.comdovepress.com This technique is particularly valuable for studying the conformational flexibility and intermolecular interactions of molecules like this compound. mdpi.comresearchgate.net

MD simulations can reveal how the molecule explores its conformational space over time, identifying the most stable conformers and the transitions between them. nih.govwustl.edu This is crucial for understanding its biological activity, as the shape of the molecule often dictates its interaction with biological targets. Furthermore, MD simulations can elucidate the nature and strength of intermolecular interactions, such as hydrogen bonding and van der Waals forces, between the molecule and its environment, be it a solvent or a biological receptor. mdpi.comdovepress.comnih.gov For instance, simulations can show how the hydroxyl group of this compound forms hydrogen bonds with water molecules or how the phenyl group engages in pi-stacking interactions.

In Silico Design and Optimization of Synthetic Routes

Computational tools are increasingly being used to design and optimize synthetic routes for complex organic molecules, a field known as in silico synthesis planning. mdpi.comnih.govnih.gov This approach can significantly reduce the time and resources required for experimental work by identifying the most promising synthetic pathways before they are attempted in the lab. mdpi.comnih.gov

Computer-aided synthesis planning (CASP) programs can generate potential retrosynthetic pathways for a target molecule like this compound. nih.govyoutube.com These programs often utilize databases of known chemical reactions and reaction rules to propose a series of synthetic steps. nih.gov Once potential routes are identified, theoretical calculations, such as DFT, can be employed to evaluate the feasibility of each step by calculating reaction energies and activation barriers. mdpi.comnih.gov This in silico screening allows chemists to prioritize routes that are most likely to be successful, avoiding those with high energy barriers or those that are likely to lead to undesired side products. mdpi.comnih.gov

Machine Learning (ML) and Artificial Intelligence (AI) Applications in Synthetic Chemistry for Cyclopentanols

Machine learning (ML) and artificial intelligence (AI) are revolutionizing synthetic chemistry by enabling the prediction of reaction outcomes, the optimization of reaction conditions, and even the discovery of new reactions. researchgate.netimamu.edu.sajetir.orgrsc.org These data-driven approaches leverage large datasets of chemical reactions to build predictive models that can assist chemists in their daily work. nih.govresearchgate.net

One of the key applications of ML in synthetic chemistry is the prediction of reaction outcomes, including the major product, yield, and selectivity (e.g., regioselectivity and stereoselectivity). arxiv.orgnih.govnih.govrsc.org For the synthesis of substituted cyclopentanols, where multiple stereoisomers can be formed, predictive models can be particularly valuable. arxiv.org

These models are typically trained on vast amounts of reaction data, often extracted from patents and the chemical literature. nih.gov By learning the complex relationships between reactants, reagents, catalysts, and reaction conditions, ML models can predict the outcome of a new, unseen reaction with a certain degree of accuracy. researchgate.net This can help chemists to choose the optimal conditions to achieve the desired product and to avoid failed experiments. For example, a model could predict the stereochemical outcome of a reduction of a 2-(2-phenylethyl)cyclopentan-1-one (B1278228) to form this compound, guiding the choice of reducing agent and reaction parameters to favor the desired diastereomer.

Autonomous Synthesis and Optimization Platforms

The advent of autonomous synthesis and optimization platforms represents a paradigm shift in chemical research and process development, moving from traditional, labor-intensive methods to data-driven, automated approaches. nih.gov These platforms integrate robotic systems for reaction execution with sophisticated machine learning algorithms for real-time analysis and decision-making, enabling the rapid optimization of reaction conditions with minimal human intervention. nih.govbeilstein-journals.org While specific studies on the autonomous synthesis of this compound are not yet prevalent in the literature, the principles and technologies are directly applicable. A plausible synthetic route, such as the nucleophilic addition of a phenylethyl organometallic reagent to cyclopentanone (B42830), provides a framework for envisioning how these platforms could be employed for its synthesis and optimization.

A key reaction for the formation of the carbon-carbon bond in this compound is the Grignard reaction or a similar nucleophilic addition. nih.gov Automated platforms can be programmed to perform such reactions in a high-throughput manner, systematically varying crucial parameters to identify the optimal conditions for product yield and stereoselectivity. aiche.org These systems typically consist of modules for reagent handling, reaction execution in microreactors or multi-well plates, and in-line or on-line analysis, often using techniques like high-performance liquid chromatography (HPLC) or gas chromatography (GC) to determine reaction outcomes. aiche.org

The optimization process is guided by machine learning algorithms, with Bayesian optimization being a particularly powerful and widely used method. nih.govucla.edursc.org Bayesian optimization is well-suited for the expensive and complex search spaces of chemical reactions, as it balances exploration (testing new, uncertain conditions) and exploitation (refining conditions known to give good results) to efficiently locate the global optimum. ucla.edu The algorithm builds a probabilistic model of the reaction landscape based on the experimental data and uses this model to select the most informative next experiment to run. beilstein-journals.orgrsc.org

For the synthesis of this compound, an autonomous platform could explore a multidimensional parameter space. This would include continuous variables like temperature and reaction time, as well as categorical variables such as the choice of solvent, the type of Grignard reagent (e.g., phenylethylmagnesium bromide vs. phenylethylmagnesium chloride), and the concentration of the reactants. The platform would execute a set of initial experiments, and the resulting yields of this compound would be fed back to the Bayesian optimization algorithm. The algorithm would then suggest a new set of experimental conditions to be tested, iterating this cycle until the optimal conditions are found or a predefined stopping criterion is met.

The data generated from such an automated optimization campaign can be compiled into detailed tables, providing a comprehensive overview of the explored reaction space. Below is a hypothetical data table illustrating the optimization of the Grignard reaction for the synthesis of this compound using a Bayesian optimization approach.

| Experiment | Temperature (°C) | Solvent | Concentration (M) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 25 | THF | 0.5 | 2 | 45.2 |

| 2 | 0 | Diethyl Ether | 1.0 | 1 | 62.8 |

| 3 | -20 | Toluene | 0.75 | 4 | 31.5 |

| 4 | 10 | THF | 1.2 | 1.5 | 75.4 |

| 5 | 5 | Diethyl Ether | 1.1 | 1.2 | 88.9 |

| 6 | 15 | DCM | 0.8 | 3 | 55.1 |

| 7 | 8 | THF | 1.15 | 1.3 | 91.3 |

| 8 | 7 | THF | 1.18 | 1.25 | 92.6 |

This iterative, data-driven approach not only accelerates the discovery of optimal reaction conditions but also provides a deeper, quantitative understanding of the interplay between different reaction parameters. nih.gov The insights gained from these autonomous studies can be invaluable for scaling up the synthesis of this compound for potential applications.

Advanced Characterization Techniques in Cyclopentanol Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural and stereochemical characterization of 2-(2-phenylethyl)cyclopentan-1-ol. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

In ¹H NMR, the chemical shifts, signal multiplicities (splitting patterns), and integration values of the proton signals allow for the assignment of each hydrogen atom in the molecule. For instance, the protons of the phenylethyl group would exhibit characteristic signals in the aromatic region (typically δ 7.1-7.3 ppm) and as multiplets corresponding to the ethyl chain. The protons on the cyclopentyl ring would appear in the aliphatic region, with their chemical shifts influenced by the hydroxyl and phenylethyl substituents. The proton attached to the carbon bearing the hydroxyl group (CH-OH) is particularly diagnostic, often appearing as a distinct multiplet. chemicalbook.comreddit.com

¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule. acs.org The chemical shifts of these signals are indicative of the carbon's local electronic environment. For this compound, distinct signals would be expected for the carbons of the phenyl ring, the ethyl linker, and the five carbons of the cyclopentanol (B49286) ring. The carbon atom bonded to the hydroxyl group (C-OH) would have a characteristic downfield shift. acs.org

Illustrative ¹H NMR Data for this compound

| Proton Assignment | Exemplary Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenyl-H | 7.35-7.15 | Multiplet | 5H |

| -CH₂-Ph | 2.80-2.65 | Multiplet | 2H |

| -CH₂-CH₂-Ph | 1.85-1.70 | Multiplet | 2H |

| CH-OH | 4.10-4.00 | Multiplet | 1H |

| Cyclopentyl-H | 2.10-1.50 | Multiplets | 8H |

| OH | Variable | Singlet (broad) | 1H |

Illustrative ¹³C NMR Data for this compound

| Carbon Assignment | Exemplary Chemical Shift (δ, ppm) |

| Phenyl C (quaternary) | 142.5 |

| Phenyl CH | 128.8, 128.5, 126.2 |

| C-OH | 75.0 |

| CH-CH₂- | 48.5 |

| -CH₂-Ph | 39.0 |

| -CH₂-CH₂-Ph | 32.5 |

| Cyclopentyl CH₂ | 35.0, 28.0, 22.0 |

Mass Spectrometry (MS) Techniques for Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to confirm the molecular weight and deduce the structural components of a molecule by analyzing its fragmentation pattern. For this compound (molecular formula C₁₃H₁₈O), high-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion ([M]⁺), confirming its elemental composition.

Electron ionization (EI) is a common technique that leads to the fragmentation of the parent molecule. The fragmentation pattern of cyclic alcohols like this compound is characterized by several key pathways. whitman.edu These include:

Dehydration: Loss of a water molecule (H₂O, 18 Da) from the molecular ion is a common fragmentation for alcohols, leading to a significant peak at m/z [M-18]⁺. libretexts.org

Alpha-cleavage: Fission of the C-C bond adjacent to the oxygen atom can occur.

Ring cleavage: The cyclopentane (B165970) ring can undergo fragmentation, leading to a complex series of lower mass ions. whitman.edu

Loss of the phenylethyl side chain: Cleavage of the bond connecting the phenylethyl group to the cyclopentane ring would result in characteristic fragments. A prominent peak at m/z 91, corresponding to the tropylium (B1234903) ion ([C₇H₇]⁺), is a classic indicator of a benzyl (B1604629) or phenylethyl moiety.

Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 190 | [C₁₃H₁₈O]⁺ | Molecular Ion (M⁺) |

| 172 | [C₁₃H₁₆]⁺ | Dehydration ([M-H₂O]⁺) |

| 105 | [C₈H₉]⁺ | Cleavage of the C-C bond of the ethyl group |

| 91 | [C₇H₇]⁺ | Tropylium ion (from rearrangement of benzyl fragment) |

| 85 | [C₅H₉O]⁺ | Cyclopentanol ring fragment |

X-ray Crystallography for Absolute Stereochemical Determination

While NMR can determine the relative stereochemistry, X-ray crystallography is the gold standard for the unambiguous determination of the absolute configuration of a chiral molecule. soton.ac.uknih.gov This technique requires the formation of a suitable single crystal of the compound.

The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. This pattern provides information about the electron density within the crystal, allowing for the construction of a three-dimensional model of the molecule. ed.ac.uk For a chiral molecule crystallized in a non-centrosymmetric space group, the analysis of anomalous dispersion effects allows for the determination of the absolute structure. nih.govchem-soc.sithieme-connect.de The Flack parameter is a critical value in this analysis; a value close to zero for a given enantiomer confirms its absolute configuration. chem-soc.si

If this compound were subjected to single-crystal X-ray diffraction, the resulting data would provide precise bond lengths, bond angles, and torsional angles, definitively establishing the cis or trans relationship between the hydroxyl and phenylethyl groups, as well as the R/S configuration at each chiral center.

Hypothetical Crystallographic Data Table for this compound

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 10.5 |

| b (Å) | 5.8 |

| c (Å) | 18.2 |

| β (°) | 98.5 |

| Volume (ų) | 1095 |

| Z (molecules/unit cell) | 4 |

| Flack Parameter | 0.05(7) |

Chiral Chromatography for Enantiomeric Excess Determination

For a chiral compound like this compound, which exists as a pair of enantiomers, it is crucial to determine the enantiomeric excess (ee) of a sample, which describes its optical purity. heraldopenaccess.us High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for this purpose. uma.es

In this technique, the racemic mixture is passed through a column packed with a chiral material. The two enantiomers interact diastereomerically with the CSP, leading to different retention times. As a result, they are separated into two distinct peaks in the chromatogram. heraldopenaccess.us The area under each peak is proportional to the concentration of that enantiomer.

The enantiomeric excess is calculated from the areas of the two peaks (A1 and A2) using the formula: ee (%) = |(A1 - A2) / (A1 + A2)| × 100

The choice of the chiral stationary phase and the mobile phase is critical for achieving good separation. Various types of CSPs are available, often based on polysaccharides, proteins, or synthetic polymers.

Illustrative Chiral HPLC Data for a Non-Racemic Sample of this compound

| Parameter | Enantiomer 1 | Enantiomer 2 |

| Retention Time (min) | 8.5 | 10.2 |

| Peak Area | 95000 | 5000 |

| Calculated Enantiomeric Excess (ee) | \multicolumn{2}{ | c |

This analytical approach is fundamental in asymmetric synthesis, where the goal is to produce one enantiomer preferentially over the other.

Future Directions and Emerging Research Avenues for 2 2 Phenylethyl Cyclopentan 1 Ol Research

Development of Innovative Catalytic Systems for Enhanced Stereoselectivity

The precise control of stereochemistry is a paramount challenge in the synthesis of complex molecules like 2-(2-phenylethyl)cyclopentan-1-ol, which contains multiple chiral centers. Future research will intensely focus on creating novel catalytic systems that offer unprecedented levels of stereoselectivity.

One promising frontier is the advancement of cooperative catalysis, where two or more distinct catalysts work in concert to enable a single chemical transformation. This approach, combining methods like organocatalysis and metal catalysis, can activate both nucleophiles and electrophiles simultaneously, leading to highly efficient and enantioselective reactions. nih.gov For instance, the combination of a chiral secondary amine organocatalyst with an achiral palladium complex has been used to create complex spiro-compounds with excellent enantiopurity (up to 99% ee). nih.gov Applying similar cooperative strategies to the precursors of this compound could provide a direct and highly selective synthetic route.

Furthermore, the development of new chiral transition-metal catalysts, such as dirhodium tetracarboxylates, is expected to yield significant breakthroughs. These catalysts have demonstrated remarkable success in the enantioselective and diastereoselective cyclopropanation of olefins to form spirocycles, achieving very high turnover numbers. chemrxiv.org Computational studies accompanying these experimental efforts help elucidate the mechanism of stereocontrol, revealing how the catalyst's chiral pocket dictates the substrate's approach and, thus, the final stereochemistry. chemrxiv.org Future work will likely involve designing bespoke catalysts specifically tailored for the key bond-forming reactions in cyclopentanol (B49286) synthesis.

Table 1: Examples of Innovative Catalytic Approaches

| Catalytic Strategy | Key Features | Potential Application |

|---|---|---|

| Cooperative Catalysis | Simultaneous activation of nucleophile and electrophile using multiple catalysts (e.g., organo- and metal catalysts). nih.gov | Enantioselective synthesis of key intermediates for cyclopentanol derivatives. |

| Chiral Dirhodium Catalysis | Highly enantioselective and diastereoselective cyclopropanations and C-H functionalization. chemrxiv.org | Stereocontrolled formation of the cyclopentane (B165970) ring. |

Expanding the Application of Flow Chemistry in Complex Alcohol Production

Flow chemistry, or continuous flow manufacturing, is shifting from a niche academic interest to a powerful tool in the pharmaceutical and fine chemical industries. acs.orgnewdrugapprovals.org Its inherent advantages—such as superior heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents and unstable intermediates—make it an ideal platform for the production of complex alcohols. nih.govnih.gov

Moreover, flow chemistry enables the discovery of new chemical reactions and processes. rsc.org The ability to explore reaction conditions, such as high temperatures and pressures, that are inaccessible or unsafe in traditional batch reactors can unlock novel synthetic pathways. nih.govrsc.org The integration of enabling technologies like photochemistry, electrochemistry, and microwave irradiation with flow systems further broadens the scope of possible transformations, facilitating reactions like C-H functionalization and hydroxylations with high efficiency. nih.govrsc.org

Integration of AI/ML for Accelerated Discovery and Reaction Optimization

Retrosynthesis prediction is a key area where AI is making an impact. AI models, trained on vast databases of chemical reactions, can propose novel and efficient disconnection strategies to break down a complex target molecule into simpler, commercially available starting materials. engineering.org.cnarxiv.orgacs.org These tools can analyze the target structure and suggest multiple potential synthetic pathways, ranking them based on feasibility, cost, or other user-defined metrics. illinois.edunih.gov

Table 2: Impact of AI/ML on Chemical Synthesis

| AI/ML Application | Function | Benefit for Complex Alcohol Synthesis |

|---|---|---|

| Retrosynthesis Prediction | Proposes synthetic routes by working backward from the target molecule. engineering.org.cn | Rapidly identifies multiple, potentially novel, synthetic pathways. acs.org |

| Reaction Optimization | Uses algorithms to find the best reaction conditions (temperature, solvent, etc.). chemcopilot.com | Increases yield and selectivity while reducing the number of required experiments. chimia.chtechnologynetworks.com |

Exploration of Bio-inspired Synthetic Pathways for Cyclopentanol Derivatives

Nature provides a rich blueprint for the efficient and stereoselective synthesis of complex molecules. Bio-inspired synthesis and biocatalysis are emerging as powerful and sustainable alternatives to traditional chemical methods. acs.org Enzymes, as biocatalysts, operate under mild conditions and exhibit exquisite chemo-, regio-, and stereoselectivity, making them ideal for constructing the intricate architecture of cyclopentanol derivatives. acs.orgnih.gov

Future research will focus on discovering and engineering enzymes for key steps in the synthesis of molecules like this compound. For example, keto reductases and amine transaminases can be combined in one-pot cascade reactions to produce chiral alcohols and amines with high purity. entrechem.com The concept of multifunctional biocatalysts, where a single enzyme is engineered to perform multiple different catalytic transformations, could further simplify synthetic routes by reducing the number of required enzymes and operational steps. nih.gov

Another bio-inspired avenue involves using renewable biomass as a starting material. For instance, furfural (B47365), a platform chemical derived from lignocellulosic biomass, can be converted into cyclopentanol through a series of catalytic hydrogenation and rearrangement reactions. nih.gov Developing catalysts that can efficiently and selectively perform these transformations from biomass-derived feedstocks represents a significant step toward greener and more sustainable chemical manufacturing. This approach aligns with the principles of green chemistry by reducing reliance on fossil-based starting materials. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。